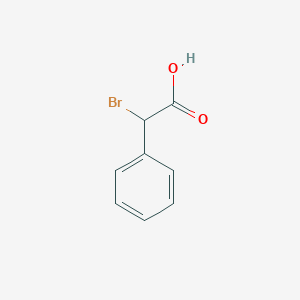
2-Brom-2-phenylacetsäure
Übersicht
Beschreibung
Alpha-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of phenylacetic acid and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a bromine atom attached to the alpha carbon of the phenylacetic acid structure.
Wissenschaftliche Forschungsanwendungen
Alpha-Bromophenylacetic acid has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
2-Bromo-2-phenylacetic acid, also known as Bromo(phenyl)acetic acid or alpha-Bromophenylacetic acid, is primarily used as an inhibitor of mammalian collagenase and elastase . These enzymes play a crucial role in the breakdown of collagen and elastin, respectively, in various physiological and pathological processes.
Mode of Action
It is believed that the bromine atom in the compound interacts with the active sites of these enzymes, thereby inhibiting their activity .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 2-Bromo-2-phenylacetic acid) with a halide under the action of a palladium catalyst .
Pharmacokinetics
Given its chemical structure, it is likely to be poorly soluble in water , which could impact its bioavailability.
Result of Action
The inhibition of collagenase and elastase by 2-Bromo-2-phenylacetic acid can have significant effects at the molecular and cellular levels. It can potentially slow down the degradation of collagen and elastin, thereby affecting tissue remodeling and repair processes .
Action Environment
The action, efficacy, and stability of 2-Bromo-2-phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is sensitive to the presence of water and oxygen . Furthermore, the compound’s inhibitory action on collagenase and elastase might be affected by the pH and temperature of the environment .
Biochemische Analyse
Biochemical Properties
Alpha-Bromophenylacetic acid can be used as a reactant to prepare polymandelide by reacting with triethylamine, alpha-Mercaptophenylacetic acid by treating with sodium hydrosulfide (NaSH·H2O), and beta-Lactams by reacting with imines in the presence of triphenylphosphine as a mediator
Molecular Mechanism
It is known to participate in various reactions as a reactant
Vorbereitungsmethoden
Alpha-Bromophenylacetic acid can be synthesized through various methods:
Bromination of Phenylacetic Acid: This method involves the bromination of phenylacetic acid using elemental bromine at high temperatures or under UV irradiation.
Reaction with Mandelic Acid: Another method involves the treatment of mandelic acid with phosphorus and bromine or fuming hydrobromic acid.
Industrial Production: Industrially, 2-bromo-2-phenylacetic acid can be produced by reacting an aldehyde with bromoform and potassium hydroxide in a mixture of an inert solvent and water.
Analyse Chemischer Reaktionen
Alpha-Bromophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 2-bromo-2-phenylacetic acid can be substituted with other nucleophiles.
Formation of Beta-Lactams: It can react with imines in the presence of triphenylphosphine to form beta-lactams.
Polymerization: Alpha-Bromophenylacetic acid can react with triethylamine to form polymandelide.
Vergleich Mit ähnlichen Verbindungen
Alpha-Bromophenylacetic acid can be compared with other similar compounds, such as:
Phenylacetic Acid: Unlike 2-bromo-2-phenylacetic acid, phenylacetic acid does not contain a bromine atom, making it less reactive in nucleophilic substitution reactions.
Mandelic Acid: Mandelic acid has a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
Alpha-Chlorophenylacetic Acid: This compound contains a chlorine atom instead of a bromine atom, resulting in different reactivity and chemical properties.
Alpha-Bromophenylacetic acid is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable compound in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
2-bromo-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKFRZBXTKUFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314228 | |
| Record name | Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4870-65-9 | |
| Record name | Bromophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4870-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromo(phenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004870659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4870-65-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)

